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Compound of Interest

Compound Name:
2-(Methylamino)pyridine-3-

carboxylic acid

Cat. No.: B1587148 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-(Methylamino)nicotinic Acid

Abstract and Scope
This technical guide provides a comprehensive analysis of the known and predicted physical

properties of 2-(methylamino)nicotinic acid (CAS No. 32399-13-6). As a derivative of nicotinic

acid (Vitamin B3), this compound holds potential interest for researchers in medicinal chemistry

and drug development. Understanding its fundamental physicochemical and spectroscopic

characteristics is paramount for its synthesis, purification, formulation, and biological screening.

This document synthesizes data from chemical databases and scientific literature to serve as a

foundational reference for laboratory professionals. We will delve into its core properties,

spectroscopic profile, and the standardized experimental methodologies required for its

characterization, grounding all claims in authoritative sources.

Compound Identification and Core Physical
Properties
A precise understanding of a compound begins with its fundamental identifiers and physical

constants. These data are crucial for sample identification, inventory management, and

preliminary experimental design. The core properties of 2-(methylamino)nicotinic acid are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1587148?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source(s)

IUPAC Name
2-(methylamino)pyridine-3-

carboxylic acid
[1][2]

CAS Number 32399-13-6 [1][2][3][4]

Molecular Formula C₇H₈N₂O₂ [1][2][3][4]

Molecular Weight 152.15 g/mol [1][2][4][5]

Appearance Off-white to pale purple solid [5]

Melting Point 250-255 °C [4][5]

Boiling Point 336.5 ± 27.0 °C (Predicted) [4][5]

Density 1.327 ± 0.06 g/cm³ (Predicted) [4][5]

pKa 1.86 ± 0.36 (Predicted) [5]

LogP
1.2 - 1.95

(Calculated/Predicted)
[2][3]

Detailed Physicochemical Analysis
The quantitative data presented above provide a snapshot of the compound's nature. This

section elaborates on the implications of these properties for practical laboratory applications

and research.

Molecular Structure
The structure of 2-(methylamino)nicotinic acid, featuring a pyridine ring substituted with a

carboxylic acid and a secondary methylamine group, dictates its chemical behavior and

physical properties.

Caption: 2D representation of the 2-(methylamino)nicotinic acid molecule.

Thermal Properties
The high melting point, reported as a range of 250-255 °C, is indicative of a stable crystalline

lattice structure, likely stabilized by intermolecular hydrogen bonding between the carboxylic
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acid and amine groups.[4][5] The provision of a range rather than a sharp point may suggest

that the compound undergoes decomposition at these temperatures, a common characteristic

for complex organic molecules. The predicted boiling point of 336.5 °C is a theoretical value

and should be treated with caution, as thermal decomposition may occur before boiling under

atmospheric pressure.[4][5]

Solubility Profile
While specific experimental solubility data are not readily available in the literature, the

molecular structure allows for informed predictions. The presence of both a basic nitrogen atom

in the pyridine ring and the secondary amine, alongside an acidic carboxylic acid group, means

the molecule can exist as a zwitterion. This suggests:

Aqueous Solubility: Limited solubility in neutral water is expected, but this should increase

significantly in both acidic (due to protonation of the nitrogens) and basic (due to

deprotonation of the carboxylic acid) aqueous solutions. The parent compound, nicotinic

acid, dissolves at a rate of 1 gram in 60 mL of water.[6][7]

Organic Solubility: Solubility is likely to be favorable in polar protic solvents like ethanol and

methanol, and polar aprotic solvents such as DMSO and DMF, which can engage in

hydrogen bonding.[8] It is expected to have poor solubility in nonpolar solvents like hexane

or ether.

Expert Insight: The dual acidic/basic nature is a critical consideration in drug development for

controlling the solubility and dissolution rate of an active pharmaceutical ingredient (API)

through salt formation. Empirical determination of the solubility profile across a range of pH

values and in various pharmaceutically relevant solvents is a necessary step in its pre-

formulation assessment.

Acidity and Lipophilicity (pKa & LogP)
The predicted pKa of 1.86 is likely associated with the protonation of the pyridine ring nitrogen,

indicating it is a relatively weak base.[5] The carboxylic acid proton would have a higher pKa

(for comparison, the pKa of nicotinic acid is 4.85), while the secondary amine would have a still

higher pKa.[6] These values are critical for predicting the ionization state of the molecule at

physiological pH (approx. 7.4), which in turn governs its absorption, distribution, metabolism,

and excretion (ADME) properties.
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The LogP (logarithm of the partition coefficient) is a measure of lipophilicity. The predicted

values range from 1.2 to 1.95, suggesting moderate lipophilicity.[2][3] This value indicates the

compound may have the ability to cross biological membranes, a key factor for bioavailability.

Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a

synthesized compound.[9][10] While specific spectra for 2-(methylamino)nicotinic acid are not

publicly cataloged, a robust prediction of its spectral characteristics can be made based on its

functional groups.

Infrared (IR) Spectroscopy
An IR spectrum provides information about the vibrational modes of functional groups. The

expected key absorptions are:

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-

bonded carboxylic acid hydroxyl group.

N-H Stretch: A moderate, single peak around 3300-3500 cm⁻¹ for the secondary amine.[11]

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-

H stretches will be just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ from the carboxylic

acid carbonyl group.

C=C and C=N Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, corresponding

to the aromatic pyridine ring.

C-N Stretch: An absorption in the 1200-1350 cm⁻¹ range is expected for the aromatic amine

C-N bond.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.[11]
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¹H NMR:

Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm)

corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets,

triplets, or doublet of doublets) would confirm their relative positions.

N-H Proton: A broad singlet, typically in the 3-5 ppm range, whose signal would disappear

upon shaking the sample with D₂O (deuterium exchange).

N-CH₃ Protons: A singlet around 2.5-3.0 ppm, integrating to three protons.

O-H Proton: A very broad singlet at >10 ppm, which would also be exchangeable with

D₂O.

¹³C NMR:

Carbonyl Carbon: A signal in the 165-175 ppm range.

Aromatic Carbons: Five distinct signals in the 110-160 ppm range. The carbon attached to

the amine group (C2) and the carbon attached to the carboxyl group (C3) would be

significantly deshielded.

Methyl Carbon: A single signal in the 25-35 ppm range.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule.

Molecular Ion (M⁺): A clear molecular ion peak would be expected at an m/z ratio

corresponding to the molecular weight (152.15).

Nitrogen Rule: The even-numbered molecular weight is consistent with the presence of an

even number of nitrogen atoms (two in this case).[12]

Fragmentation: Common fragmentation pathways would likely include the loss of the

carboxyl group (-COOH, 45 Da), the methyl group (-CH₃, 15 Da), or cleavage of the C-N

bond.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.youtube.com/watch?v=uLaeNOpBN5g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystallography and Solid-State Properties
The solid-state form of a compound can significantly impact its physical properties, including

solubility and stability. While no crystal structure has been published for 2-

(methylamino)nicotinic acid, the potential for polymorphism must be considered. Polymorphism

is the ability of a substance to exist in two or more crystalline forms.

A study on the closely related compound, 2-(phenylamino)nicotinic acid, revealed the existence

of four distinct polymorphs, each with different colors and hydrogen-bonding arrangements.[13]

This highlights the critical need for solid-state characterization. Techniques like X-ray diffraction

(XRD) or 3D electron diffraction tomography, which has been successfully used to solve the

crystal structure of nicotinic acid from nanocrystals, would be essential to identify and

characterize the crystalline form(s) of 2-(methylamino)nicotinic acid.[14]

Experimental Methodologies
To ensure data integrity and reproducibility, standardized analytical methods must be

employed. The following workflows outline the core experimental procedures for characterizing

2-(methylamino)nicotinic acid.

General Characterization Workflow
This diagram illustrates the logical flow for the physical and structural characterization of a

newly synthesized or acquired sample of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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